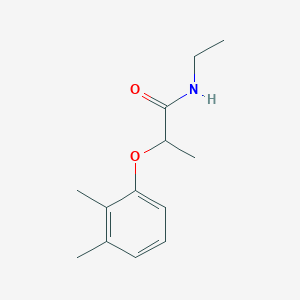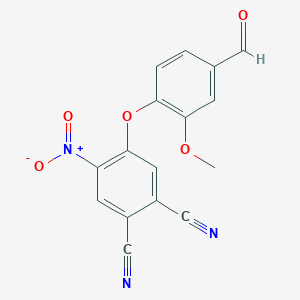
2-(2,3-dimethylphenoxy)-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-ethylpropanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a potent and selective inhibitor of FAAH, which is an enzyme that is responsible for the degradation of endocannabinoids. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Mécanisme D'action
2-(2,3-dimethylphenoxy)-N-ethylpropanamide works by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
The inhibition of FAAH by 2-(2,3-dimethylphenoxy)-N-ethylpropanamide leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. An increase in anandamide levels has been shown to have analgesic and anti-inflammatory effects, while an increase in 2-AG levels has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenoxy)-N-ethylpropanamide is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. Its selectivity for FAAH over other enzymes makes it a useful tool for studying the specific effects of FAAH inhibition. However, its potency may also lead to off-target effects, which should be taken into consideration when interpreting experimental results.
Orientations Futures
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-ethylpropanamide. One potential direction is the development of more potent and selective FAAH inhibitors for therapeutic use. Another direction is the study of the effects of FAAH inhibition in different disease models, such as addiction, obesity, and neurodegenerative diseases. Additionally, the study of the effects of FAAH inhibition on the gut-brain axis and microbiome could also be a promising area of research.
Méthodes De Synthèse
The synthesis of 2-(2,3-dimethylphenoxy)-N-ethylpropanamide involves several steps. The first step is the reaction between 2,3-dimethylphenol and ethyl bromoacetate to form 2,3-dimethylphenyl 2-bromoethyl ether. This intermediate is then reacted with N-methylpropan-2-amine to form the final product, 2-(2,3-dimethylphenoxy)-N-ethylpropanamide.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-14-13(15)11(4)16-12-8-6-7-9(2)10(12)3/h6-8,11H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVWQVQKLHEEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)
![3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5970100.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5970118.png)
![1-(cyclohexylmethyl)-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5970119.png)